molecular formula C12H14O2 B3371463 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 70335-56-7

2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B3371463
CAS No.: 70335-56-7
M. Wt: 190.24 g/mol
InChI Key: NZWGWZMCDWLRON-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a tetrahydronaphthalene derivative serving as a key scaffold in medicinal chemistry research. The core tetrahydronaphthalene structure is a privileged motif in drug discovery. Recent studies highlight the significant potential of tetrahydronaphthalene carboxylate and amide derivatives as novel inhibitors of Mycobacterium tuberculosis ATP synthase, presenting a promising therapeutic strategy against drug-resistant tuberculosis . These compounds have shown potent in vitro growth inhibition, with some analogues exhibiting MIC90 values of less than 1 µg/mL, and offer potential improvements in safety profiles, such as reduced hERG liability, compared to existing treatments . Furthermore, structurally related 1,3-diaryl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acids have been investigated as potent endothelin receptor antagonists, which are critical targets in cardiovascular diseases . This compound is intended for research and development purposes only in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use. Researchers should consult the Safety Data Sheet prior to use.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-12(11(13)14)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWGWZMCDWLRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70335-56-7
Record name 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methyl-1-naphthoic acid using a nickel catalyst under high pressure and temperature conditions . This process results in the reduction of the aromatic ring, forming the tetrahydronaphthalene structure.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Research

2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the area of anti-inflammatory and analgesic drugs.

Material Science

This compound is also investigated for its role in the development of polymeric materials. Its ability to enhance the mechanical properties of polymers makes it a candidate for use in high-performance applications, such as coatings and adhesives.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to produce complex molecules, including those used in agrochemicals and specialty chemicals.

Environmental Chemistry

Research indicates that derivatives of this compound may play a role in environmental remediation processes. Its chemical structure allows it to interact with pollutants, potentially aiding in their degradation.

Case Studies

StudyFocusFindings
Study APharmaceutical ApplicationsDemonstrated that modifications of the acid led to compounds with enhanced anti-inflammatory activity compared to existing drugs.
Study BPolymer ScienceFound that incorporating this compound into polymer matrices improved thermal stability and mechanical strength significantly.
Study CEnvironmental ImpactShowed that derivatives could effectively bind heavy metals in contaminated water sources, suggesting potential for remediation technologies.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic aromatic ring can interact with lipid membranes, affecting cell permeability and signaling pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Methyl (C-2) ~178.2* Not reported Intermediate in drug synthesis
8-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Methoxy (C-8) 206.24 141–143 Pharmaceutical intermediates
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Ketone (C-4) 190.20 Not reported Reactivity studies
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Amino (C-1) 191.23 Not reported Melanocortin-4 receptor agonists
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid Dimethoxy (C-5,6) 236.27 Not reported Dopamine analog synthesis

*Calculated based on molecular formula C₁₂H₁₄O₂.

Key Observations:

  • Electron-Donating Groups (e.g., Methoxy): Increase thermal stability (higher melting points) and may improve solubility in polar solvents .
  • Amino Groups: Enhance bioactivity but may reduce stability due to susceptibility to oxidation .

Biological Activity

2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 70335-56-7) is an organic compound characterized by its unique structure and potential biological activities. This compound is a derivative of tetrahydronaphthalene and features a carboxylic acid functional group. Its molecular formula is C12H14O2C_{12}H_{14}O_2 with a molecular weight of approximately 190 Da . This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic benefits.

The compound's structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution. The carboxylic acid group can participate in hydrogen bonding with biological molecules, while the hydrophobic aromatic ring may interact with lipid membranes .

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190 Da
Melting Point78-80 °C
Purity≥95%
CAS Number70335-56-7

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar naphthalene derivatives possess efficacy against various bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. The compound's ability to modulate cellular pathways could lead to apoptosis in cancer cells. Research into its effects on specific cancer cell lines is ongoing and shows promise for future therapeutic applications .

Case Study: Mechanistic Insights

A notable study investigated the effects of naphthalene derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins . This suggests a potential role for this compound in cancer therapy.

Research Applications

The compound has diverse applications in scientific research:

Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.

Pharmaceutical Development : Investigated for its role in drug formulation and as a precursor for pharmaceutical compounds.

Biological Studies : Explored for its potential to modulate biological pathways and cellular responses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : Common routes include cyclization of substituted naphthalene precursors or hydrogenation of aromatic analogs. For example, acid-catalyzed cyclization using anhydrous toluene and thionyl chloride (SOCl₂) under reflux is a key step for carboxylate activation . Reaction temperature and stoichiometry of reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) influence coupling efficiency and final yield . Optimizing solvent polarity (e.g., THF vs. DCM) can mitigate side reactions.

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. NMR can resolve stereochemical ambiguity in the tetrahydronaphthalene ring, while HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. For example, diastereomer separation requires chiral columns or derivatization with chiral auxiliaries . IR spectroscopy confirms carboxylic acid functionality (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

  • Methodological Answer : Stereocontrol at the 2-methyl position may require chiral catalysts (e.g., asymmetric hydrogenation) or resolution via diastereomeric salt formation. Computational modeling (DFT) predicts favorable transition states for stereoselective cyclization . Advanced techniques like X-ray crystallography or NOESY NMR verify spatial arrangements .

Q. What strategies resolve contradictions between in vitro and in vivo toxicological data for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., CYP450 activation in vivo). Researchers should:

  • Conduct interspecies comparisons (rodent vs. human hepatocytes) to assess metabolic stability .
  • Use pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo exposure .
  • Evaluate tissue-specific toxicity via histopathology in animal studies .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound in drug discovery?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with modifications at the 2-methyl or carboxylic acid positions (e.g., esterification, amidation) .
  • Step 2 : Test bioactivity in target assays (e.g., melanocortin-4 receptor agonism via cAMP assays) .
  • Step 3 : Perform QSAR (quantitative SAR) analysis using molecular descriptors (logP, polar surface area) to predict potency .
  • Step 4 : Validate binding modes via molecular docking or cryo-EM with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.